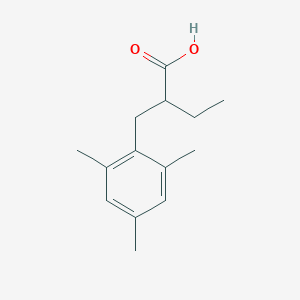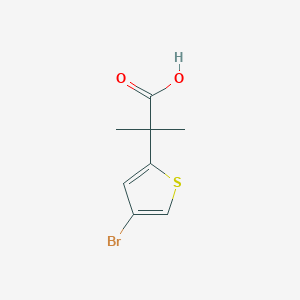
3-(3-Oxobutyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Oxobutyl)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, featuring a ketone group at the third position of the butyl chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxobutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a suitable butylating agent under controlled conditions. For instance, the reaction of benzonitrile with 3-bromobutanone in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Oxobutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-(3-carboxybutyl)benzonitrile.
Reduction: Formation of 3-(3-aminobutyl)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(3-Oxobutyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Oxobutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzonitrile: A simpler analog without the butyl and ketone groups.
4-(3-Oxobutyl)benzonitrile: A positional isomer with the ketone group at a different position.
3-(3-Hydroxybutyl)benzonitrile: A similar compound with a hydroxyl group instead of a ketone.
Uniqueness: Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
30780-22-4 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(3-oxobutyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-9(13)5-6-10-3-2-4-11(7-10)8-12/h2-4,7H,5-6H2,1H3 |
InChI Key |
KZXCZBFEMWPTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)









